Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13604011
InChI: InChI=1S/C10H8BrNO2S/c1-2-14-10(13)7-3-6-4-9(11)12-5-8(6)15-7/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=CC2=CC(=NC=C2S1)Br
Molecular Formula: C10H8BrNO2S
Molecular Weight: 286.15 g/mol

Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate

CAS No.:

Cat. No.: VC13604011

Molecular Formula: C10H8BrNO2S

Molecular Weight: 286.15 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate -

Specification

Molecular Formula C10H8BrNO2S
Molecular Weight 286.15 g/mol
IUPAC Name ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate
Standard InChI InChI=1S/C10H8BrNO2S/c1-2-14-10(13)7-3-6-4-9(11)12-5-8(6)15-7/h3-5H,2H2,1H3
Standard InChI Key CHVGLJHPJJXGBK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=CC(=NC=C2S1)Br
Canonical SMILES CCOC(=O)C1=CC2=CC(=NC=C2S1)Br

Introduction

Structural and Chemical Characterization

Molecular Architecture

Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate (C₁₀H₈BrNO₂S) possesses a molecular weight of 286.15 g/mol. The fused bicyclic system consists of a thiophene ring (a five-membered aromatic ring with one sulfur atom) annulated to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The bromine substitution at the 5-position introduces electrophilic reactivity, while the ethyl ester group enhances solubility in organic solvents.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₈BrNO₂S
Molecular Weight286.15 g/mol
IUPAC NameEthyl 5-bromothieno[2,3-c]pyridine-2-carboxylate
CAS NumberNot explicitly listed
XLogP3Estimated 2.8 (calculated)

The compound’s planar structure facilitates π-π interactions with biological targets, while the bromine atom acts as a hydrogen bond acceptor, critical for binding to hydrophobic enzyme pockets.

Synthesis and Manufacturing

Traditional Synthesis Pathways

The synthesis typically begins with the bromination of thieno[2,3-c]pyridine derivatives. A common approach involves:

  • Core Formation: Constructing the thieno[2,3-c]pyridine skeleton via cyclization reactions, often using thiourea or sulfur-containing precursors.

  • Bromination: Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid.

  • Esterification: Introducing the ethyl ester group via reaction with ethanol in the presence of acid catalysts like sulfuric acid .

A representative procedure from VulcanChem involves continuous flow reactors to enhance yield (65–78%) and purity (>95%).

Modern Methodological Advances

Recent innovations include:

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining high regioselectivity.

  • Pd-Catalyzed Cross-Coupling: Enables functionalization at the bromine site for derivatization into complex pharmacophores .

Table 2: Comparative Synthesis Conditions

ParameterTraditional MethodFlow Reactor Method
Reaction Time8–12 hours1–2 hours
Yield50–60%65–78%
Purity90–92%>95%
Solvent SystemDichloromethane/AcOHTetrahydrofuran/H₂O

These advancements address scalability challenges, making the compound accessible for high-throughput screening .

CompoundGI₅₀ (MDA-MB-231)GI₅₀ (MDA-MB-468)
Methyl 3-(4-CN-Ph)-deriv13 μM18 μM
Ethyl 5-Bromo-derivIn silico 15 μMIn silico 20 μM

In silico predictions using QSAR models align with experimental data for related compounds .

Antimicrobial and Antifungal Properties

Ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate exhibits MIC values of 4–8 μg/mL against Staphylococcus aureus and Candida albicans. The 5-bromo isomer’s activity is under investigation, with preliminary assays showing similar potency.

Comparative Analysis with Structural Analogs

Ethyl 4-Bromothieno[2,3-c]pyridine-2-carboxylate

The 4-bromo isomer (C₁₀H₈BrNO₂S, MW 286.14) differs only in bromine positioning but shows distinct reactivity:

  • Synthesis: Requires harsher bromination conditions (HBr/H₂O₂).

  • Biological Activity: Lower anticancer potency (GI₅₀ >30 μM in TNBC) but enhanced solubility due to altered dipole moments.

Table 4: Isomer Comparison

Property5-Bromo Isomer4-Bromo Isomer
LogP2.82.5
Aqueous Solubility0.12 mg/mL0.25 mg/mL
TNBC GI₅₀15 μM (predicted)>30 μM

Future Research Directions

  • Targeted Drug Delivery: Conjugating the compound with nanoparticle carriers to enhance tumor-specific uptake.

  • Dual-Action Prodrugs: Combining the bromothienopyridine core with nitric oxide donors for synergistic anticancer effects.

  • Broad-Spectrum Antimicrobials: Optimizing substituents to improve potency against multidrug-resistant pathogens.

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